2-(2,4-Dimethylphenyl)morpholine
Overview
Description
2-(2,4-Dimethylphenyl)morpholine is an organic compound that belongs to the class of morpholine derivatives. Morpholine derivatives are known for their diverse biological and therapeutic effects. This particular compound features a morpholine ring substituted with a 2,4-dimethylphenyl group, which imparts unique chemical and physical properties.
Mechanism of Action
Target of Action
Morpholine derivatives have been studied for their interactions with various cellular targets, including lysosomal ph modulators .
Mode of Action
Morpholine derivatives have been found to modulate lysosomal ph . These compounds can facilitate the transmembrane transport of chloride anions across vesicular and cellular phospholipid membranes . This action disrupts the homeostasis of lysosomal pH and inactivates the lysosomal Cathepsin B enzyme .
Biochemical Pathways
The modulation of lysosomal ph by morpholine derivatives can impact many cellular processes .
Pharmacokinetics
Morpholine-based compounds have been suggested to have promising pharmacokinetic properties .
Result of Action
The disruption of lysosomal ph homeostasis by morpholine derivatives can lead to the inactivation of the lysosomal cathepsin b enzyme .
Action Environment
The efficacy of morpholine-based compounds can be influenced by various factors, including ph and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dimethylphenyl)morpholine typically involves the reaction of 2,4-dimethylphenylamine with an appropriate morpholine derivative. One common method is the Mannich reaction, where the amine reacts with formaldehyde and morpholine under acidic conditions to form the desired product. Another approach involves the Michael addition reaction, where the amine is added to an α,β-unsaturated carbonyl compound followed by cyclization to form the morpholine ring .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. High-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are often employed to confirm the structure and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(2,4-Dimethylphenyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the morpholine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
2-(2,4-Dimethylphenyl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory effects.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of corrosion inhibitors, surface-active agents, and catalysts
Comparison with Similar Compounds
- 2-(2,4-Dimethylphenyl)piperidine
- 2-(2,4-Dimethylphenyl)pyrrolidine
- 2-(2,4-Dimethylphenyl)tetrahydrofuran
Comparison: Compared to these similar compounds, 2-(2,4-Dimethylphenyl)morpholine is unique due to its morpholine ring, which imparts distinct chemical properties and biological activities. The presence of the morpholine ring can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-3-4-11(10(2)7-9)12-8-13-5-6-14-12/h3-4,7,12-13H,5-6,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMGSKWGXJECPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2CNCCO2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1094508-93-6 | |
Record name | 2-(2,4-dimethylphenyl)morpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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